4-(Chloromethyl)-4-methylnonane
Description
4-(Chloromethyl)-4-methylnonane is a branched aliphatic hydrocarbon featuring a chloromethyl (–CH2Cl) and a methyl (–CH3) group at the fourth carbon of a nonane backbone. This structure imparts unique physicochemical properties, including increased polarity and reactivity compared to non-functionalized alkanes. The chloromethyl group serves as a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C11H23Cl |
|---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-9-11(3,10-12)8-5-2/h4-10H2,1-3H3 |
InChI Key |
QBMYXJJYSHBISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-4-methylnonane typically involves the chloromethylation of 4-methylnonane. One common method is the reaction of 4-methylnonane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)-4-methylnonane may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and optimized reaction conditions is crucial to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-4-methylnonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Alcohols: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Methyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-4-methylnonane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds .
Biology and Medicine:
Industry: In industrial chemistry, 4-(Chloromethyl)-4-methylnonane can be used in the production of specialty chemicals, polymers, and other materials. Its chloromethyl group allows for further functionalization, making it a versatile building block .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-methylnonane primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to introduce new functional groups into organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 4-(Chloromethyl)-4-methylnonane include:
Note: Data for 1-Chlorononane inferred from aliphatic chloride trends due to absence in evidence.
Physical and Chemical Properties
- Polarity and Solubility: The chloromethyl group increases polarity compared to 4-methylnonane, enhancing solubility in polar aprotic solvents (e.g., DMF or acetone) .
- Boiling Point: Branched structures like 4-(Chloromethyl)-4-methylnonane typically exhibit lower boiling points than linear analogues (e.g., 1-Chlorononane) due to reduced surface area .
- Reactivity : The chloromethyl group is susceptible to nucleophilic attack, similar to benzothiazole-linked chloromethyl compounds used in synthesizing bioactive molecules (e.g., yields of 50–58% in urea derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
